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Introduction

HLX22 is an innovative recombinant humanized monoclonal antibody targeting the human
epidermal growth factor receptor 2 (HER2). As a potent anti-cancer agent, HLX22's mechanism
of action is multifaceted, primarily revolving around its unique binding characteristics to HER2
and the subsequent potentiation of anti-tumor responses, especially when used in combination
with other HER2-targeted therapies like trastuzumab. This guide provides a detailed technical
overview of the core mechanisms through which HLX22 exerts its therapeutic effects.

Core Mechanism of Action: Dual HER2 Blockade
and Enhanced Receptor Internalization

The primary mechanism of action of HLX22 is its ability to bind to a distinct epitope on the
extracellular subdomain 1V of the HER2 receptor, a site different from that of trastuzumab.[1][2]
[BI41[5116][7]1[8][2] This non-competitive binding allows for the simultaneous attachment of both
HLX22 and trastuzumab to the HER2 receptor.[2][3][4][5][6][7][8][9] This "dual blockade"
strategy leads to a synergistic anti-tumor effect.

A key consequence of this simultaneous binding is a significant enhancement of HER2
receptor internalization and subsequent degradation.[1][2][3][4][6][7][8][9] Preclinical studies
have demonstrated that the combination of HLX22 and trastuzumab can increase the
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internalization of HER2 homodimers and HER2/EGFR heterodimers by 40-80%.[3][4][6] This
accelerated internalization and degradation of HER2 receptors effectively removes them from
the cell surface, leading to a more potent inhibition of downstream signaling pathways that are

crucial for tumor cell proliferation and survival.[10]

Signaling Pathway Inhibition

The enhanced internalization of HER2 receptors triggered by the dual blockade of HLX22 and
trastuzumab leads to a marked reduction in the activation of key downstream signaling
pathways. Specifically, a significant decrease in the phosphorylation of STAT3, P70 S6, and
AKT has been observed in preclinical models.[10] These pathways are critical for promoting

cell growth, proliferation, and survival in cancer cells.
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Caption: HLX22 and Trastuzumab dual blockade enhances HER2 internalization, inhibiting
downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of
HLX22.

Table 1: In Vitro Efficacy of HLX22 in Combination with Trastuzumab (HLX02)

. . HLX22 +

Cell Line Assay Metric Reference
HLX02

NCI-N87 Cell L < 0.3 (Very

] . . Combination
(Gastric Proliferation Strong [10]

. Index (CI)

Cancer) (CellTiter-Glo) Synergy)
BT-474 (Breast Cell Proliferation Combination 0.046 - 0.081 (1]
Cancer) (CellTiter-Glo) Index (CI) (Strong Synergy)

| NCI-N87 (Gastric Cancer) | Apoptosis (Caspase-Glo 3/7) | Fold Increase in Caspase Activity |
Synergistic increase [[12] |

Table 2: In Vivo Efficacy of HLX22 in Combination with Trastuzumab (HLX02)

Tumor Growth
Model Treatment o Reference
Inhibition (TGI)
Synergistic
NCI-N87 Xenograft HLX22 + HLX02 inhibition of tumor [1]
growth

| Gastric Cancer PDX | HLX22 + HLX02 | Synergistic inhibition of tumor growth |[1] |

Table 3: Clinical Efficacy of HLX22 in Combination with Trastuzumab and Chemotherapy
(Phase 2, HLX22-GC-201)
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HLX22 +

Placebo +

Hazard Ratio

Endpoint Trastuzumab + Trastuzumab + Reference
(HR) [95% CI]
Chemo (n=31) Chemo (n=31)
Median
Progression-
. Not Reached 8.3 months 0.2 [0.06-0.45] [13]
Free Survival
(PFS)
12-month PFS
73.8% 34.2% - [13]
Rate
24-month PFS
61.5% 11.4% - [13]
Rate
Objective )
Odds Ratio: 1.6
Response Rate 87.1% 80.6% [13]

(ORR)

[0.4-6.5]

| Median Duration of Response (DoR) | Not Reached | 9.7 months | 0.1 [0.04-0.41] |[13] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HER2 Epitope Binding Competition Assay

o Objective: To determine if HLX22 and trastuzumab bind to the same or different epitopes on
the HER2 receptor.

o Method: A sandwich ELISA format was utilized.

o 96-well microtiter plates were coated with an anti-HER2 monoclonal antibody.

o After blocking, the supernatant of cells transfected to express HER2 extracellular

subdomains was added.

o Biotinylated HLX22 or trastuzumab was then added.
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o The degree of competitive binding was assessed by measuring the signal from a
streptavidin-HRP conjugate.

HER2 Internalization Assay

o Objective: To quantify the internalization of HER2 receptors upon antibody treatment.
e Method:
o HER2-positive cancer cell lines (e.g., NCI-N87, BT-474) were seeded in 96-well plates.

o Cells were incubated with HLX22, trastuzumab, or the combination, labeled with a pH-
sensitive dye (e.g., pHrodo iFL Green STP ester).

o The internalization of the antibody-receptor complex into acidic endosomes results in an
increase in fluorescence intensity.

o Fluorescence was measured over time using a plate reader to determine the rate and
extent of internalization.
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Caption: Workflow for the HERZ2 internalization assay.
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Western Blot Analysis of Downstream Signaling

» Objective: To assess the phosphorylation status of key proteins in the HERZ2 signaling
pathway.

o Method:

o HERZ2-positive cells were treated with HLX22, trastuzumab, or the combination for a
specified time.

o Cell lysates were prepared, and protein concentrations were determined.

o Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF
membrane.

o Membranes were blocked and then incubated with primary antibodies specific for
phosphorylated and total STAT3, AKT, and p70 S6K.

o After washing, membranes were incubated with HRP-conjugated secondary antibodies.

o Bands were visualized using an ECL detection system, and band intensities were
guantified.

Cell Proliferation Assay (CellTiter-Glo®)

¢ Objective: To measure the effect of HLX22 on the proliferation of HER2-positive cancer cells.
e Method:
o Cells (e.g., NCI-N87, BT-474) were seeded in 96-well opaque-walled plates.

o After 24 hours, cells were treated with serial dilutions of HLX22, trastuzumab, or the
combination.

o Following a 72-hour incubation, CellTiter-Glo® reagent was added to each well.

o The plate was shaken to induce cell lysis, and after a 10-minute incubation at room
temperature, luminescence was measured.
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o The luminescent signal, which is proportional to the amount of ATP and thus the number of
viable cells, was used to determine the IC50 and combination index.

Apoptosis Assay (Caspase-Glo® 3/7)

o Objective: To quantify the induction of apoptosis by measuring caspase-3 and -7 activity.
e Method:
o HER2-positive cells were seeded in 96-well plates and treated with the antibodies.
o After the desired incubation period, Caspase-Glo® 3/7 reagent was added to each well.

o The plate was incubated at room temperature to allow for cell lysis and the caspase-driven
cleavage of a substrate, leading to a luminescent signal.

o Luminescence was measured with a plate reader, with the signal intensity being
proportional to the amount of caspase activity.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay

o Objective: To determine the ability of HLX22 to induce immune-mediated killing of HER2-
positive tumor cells.

» Method (LDH Release Assay):
o HER2-positive target cells (e.g., NCI-N87) were seeded in 96-well plates.

o Effector cells, such as natural killer (NK) cells, were added at various effector-to-target
(E:T) ratios.

o HLX22 or a control antibody was added at different concentrations.

o After a 4-hour incubation, the release of lactate dehydrogenase (LDH) from lysed target
cells into the supernatant was measured using a colorimetric assay.
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o The percentage of specific lysis was calculated based on the LDH levels in experimental
wells compared to control wells (spontaneous and maximum release).

Co-culture target cells (HER2+)
and effector cells (NK cells)

Add HLX22 at various
concentrations

[ Incubate for 4 hours j

Y

[ Collect supernatant j
[ Measure LDH release j

Calculate % specific lysis
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Caption: Workflow for the LDH release-based ADCC assay.

In Vivo Tumor Xenograft Studies

o Objective: To evaluate the anti-tumor efficacy of HLX22 in a living organism.
e Method:

o Immunocompromised mice (e.g., athymic nude mice) were subcutaneously implanted with
HER2-positive human cancer cells (e.g., NCI-N87) or patient-derived xenograft (PDX)
tissue.

o Once tumors reached a specified volume, mice were randomized into treatment groups.

o Mice were treated with HLX22, trastuzumab, the combination, or a vehicle control via
intravenous or intraperitoneal injection.

o Tumor volumes were measured regularly with calipers throughout the study.

o At the end of the study, tumor growth inhibition (TGI) was calculated for each treatment
group relative to the control group.

Conclusion

HLX22 demonstrates a sophisticated and potent mechanism of action centered on its unique
ability to bind to a distinct epitope on HER2, enabling a dual blockade with trastuzumab. This
leads to enhanced receptor internalization, profound inhibition of critical downstream signaling
pathways, and synergistic anti-tumor activity. The preclinical and clinical data strongly support
the continued development of HLX22 as a promising therapeutic agent for HER2-positive
cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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